(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a chemical compound known for its unique structure and properties It consists of a thiazole ring substituted with a chloro group and a carbamate moiety attached to a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit enzymes, modulate ion channels, or interact with receptors to exert their effects .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected . For example, thiazole derivatives with antioxidant activity may affect oxidative stress pathways, while those with antimicrobial activity may interfere with bacterial cell wall synthesis or protein production .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known biological activities of thiazole derivatives, the compound could potentially exert a range of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating ion channel function, or interacting with cellular receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-chloro-1,3-thiazole with N-[3-(trifluoromethyl)phenyl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions include substituted thiazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as amines and carboxylic acids.
Scientific Research Applications
(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Compared to similar compounds, (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate stands out due to its unique combination of a thiazole ring and a trifluoromethyl-substituted phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-10-17-5-9(21-10)6-20-11(19)18-8-3-1-2-7(4-8)12(14,15)16/h1-5H,6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSLALPCHUWFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CN=C(S2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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